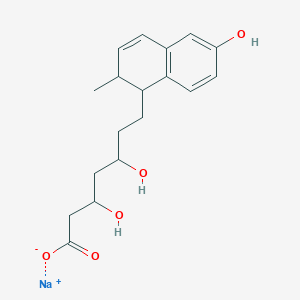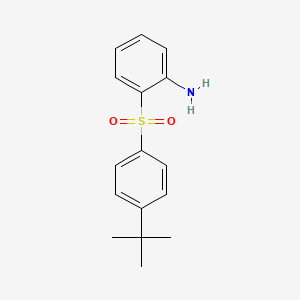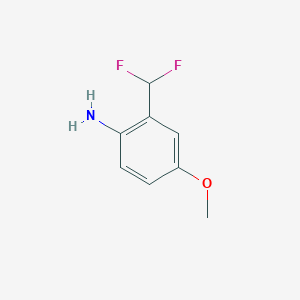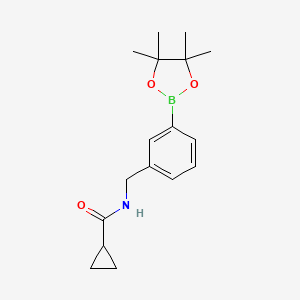
1-(2-Cyclopropyl-acetyl)-piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropyl-acetyl)-piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a cyclopropyl-acetyl group at the nitrogen atom and a ketone group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-acetyl)-piperidin-4-one typically involves the acylation of piperidin-4-one with 2-cyclopropyl-acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperidin-4-one+2-Cyclopropyl-acetyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions: 1-(2-Cyclopropyl-acetyl)-piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The cyclopropyl-acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperidinones.
科学研究应用
1-(2-Cyclopropyl-acetyl)-piperidin-4-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of piperidinone derivatives with biological targets.
Industrial Applications: It can be used in the production of agrochemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 1-(2-Cyclopropyl-acetyl)-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-acetyl group may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
1-(2-Cyclopropyl-acetyl)-piperidin-4-one can be compared with other piperidinone derivatives, such as:
- 1-(2-Methyl-acetyl)-piperidin-4-one
- 1-(2-Phenyl-acetyl)-piperidin-4-one
- 1-(2-Ethyl-acetyl)-piperidin-4-one
Uniqueness: The presence of the cyclopropyl-acetyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other piperidinone derivatives with different acyl groups.
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
1-(2-cyclopropylacetyl)piperidin-4-one |
InChI |
InChI=1S/C10H15NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8H,1-7H2 |
InChI 键 |
WGTMFZOAFDKHRS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CC(=O)N2CCC(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B12065958.png)

![2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12065976.png)



![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)





![[1-(4-Bromo-2-nitro-phenyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12066018.png)

